L-Isoleucine

Descripción

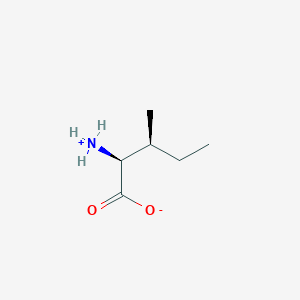

L-Isoleucine (C₆H₁₃NO₂) is an essential branched-chain amino acid (BCAA) with a molecular weight of 131.17 g/mol . It features an α-amino group, an α-carboxylic acid group, and a hydrophobic aliphatic side chain, classifying it as a non-polar, uncharged amino acid . Its crystal structure has been extensively characterized, with a melting point of 286°C and a density of 1.207 g/cm³ . This compound is critical for protein biosynthesis and serves as a precursor for 4-hydroxyisoleucine via the enzyme isoleucine dioxygenase (IDO) . It is also implicated in metabolic pathways such as central carbon metabolism in cancer and aminoacyl-tRNA biosynthesis .

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34464-35-2 | |

| Record name | L-Isoleucine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34464-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046882, DTXSID1047441 | |

| Record name | DL-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid, White to off-white powder; Sweet aroma | |

| Record name | Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 168-170 °C | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/, Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether., Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C, In water, 3.44X10+4 mg/L at 25 °C, 35 mg/mL, Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Waxy, shiny, rhombic leaflets from alcohol, Crystals | |

CAS No. |

443-79-8, 73-32-5 | |

| Record name | DL-Isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoleucine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Isoleucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-allo-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HX0BYT4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y7590D77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 °C (decomposes), 285.5 °C | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Strain Selection and Mutagenesis

The patent US5695972A describes the use of Escherichia coli H-9156, a mutant derived from the parent strain H-8683 through N-methyl-N'-nitro-N-nitrosoguanidine (NTG) mutagenesis. This strain exhibits a 13% increase in this compound yield compared to its predecessor, achieving accumulations of up to 1.7 g/L under optimized conditions. Key selection criteria include:

Fermentation Media Composition

A typical production medium includes:

Table 1: Comparative Yields of E. coli Strains in Batch Fermentation

| Strain | This compound Yield (g/L) | Improvement vs. Parent |

|---|---|---|

| ATCC 11105 | 0.0 | Baseline |

| H-8683 (Parent) | 1.5 | — |

| H-9156 (Mutant) | 1.7 | +13% |

Process Parameters

-

Temperature : 30°C for 48 hours to balance growth and production phases.

-

Aeration : Shaking at 200 rpm ensures oxygen transfer for aerobic metabolism.

Precursor-Mediated Biosynthesis

The addition of metabolic precursors such as D-threonine and α-ketobutyrate enhances flux through the this compound biosynthetic pathway. Studies demonstrate that D-threonine supplementation accelerates enzyme synthesis, particularly threonine deaminase, which catalyzes the committed step in isoleucine formation.

Role of Threonine Isomers

Table 2: Effect of Threonine Isomers on this compound Production

| Precursor | Concentration (g/L) | This compound Yield (g/L) |

|---|---|---|

| L-threonine | 0.5 | 1.2 |

| D-threonine | 0.5 | 1.5 |

| None | — | 0.8 |

Downstream Purification

Post-fermentation recovery involves:

-

Centrifugation : Removal of biomass at 10,000 × g for 15 minutes.

-

Ion-exchange chromatography : Amberlite IR-120 (H+ form) eluted with 5% NH₄OH achieves >95% purity.

-

Crystallization : Methanol recrystallization yields >99% pure this compound with [α]D = +39.0° (c=4, 6N HCl).

Advanced Crystallization Techniques

Traditional flaky this compound crystals exhibit poor flowability and bulk density, limiting industrial handling. Recent advances in spherical crystallization address these challenges through two methods:

Evaporation Crystallization with HPMC

Adding hydroxypropylmethylcellulose (HPMC) to saturated this compound solutions (pH 5.0) induces sequential morphological transitions:

Acid-Base Reaction Crystallization

Bridging liquids such as cyclohexane (0.5% v/v) facilitate the formation of dense spherical particles via liquid-assisted grinding:

Table 3: Physical Properties of Crystallized this compound

| Parameter | Flaky Crystals | Spherical Particles (HPMC) | Spherical Particles (Cyclohexane) |

|---|---|---|---|

| Particle size (μm) | 50–200 | 500–800 | 1000–1200 |

| Bulk density (g/cm³) | 0.35 | 0.62 | 0.68 |

| Flowability (s/100g) | 45 | 18 | 12 |

Comparative Analysis of Industrial Methods

Fermentation vs. Chemical Synthesis

Análisis De Reacciones Químicas

Tipos de Reacciones: La isoleucina experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La isoleucina se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como haluros o aminas en condiciones apropiadas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación de la isoleucina puede conducir a la formación de cetoácidos, mientras que la reducción puede producir varios derivados alcohólicos .

Aplicaciones Científicas De Investigación

Sports Nutrition

Muscle Growth and Recovery

L-Isoleucine is renowned for its ability to promote muscle growth and enhance recovery post-exercise. It stimulates protein synthesis, which is crucial for repairing and rebuilding muscle tissue after physical exertion. A study indicated that supplementation with this compound can significantly improve muscle recovery times and reduce muscle soreness following intense workouts .

Energy Production

As a branched-chain amino acid, this compound serves as an energy source during prolonged exercise. It helps maintain energy levels and delays the onset of fatigue, allowing athletes to perform at optimal levels for extended periods .

Muscle Preservation During Caloric Restriction

During weight loss or caloric restriction, this compound aids in preserving lean muscle mass while promoting fat oxidation. This characteristic makes it a valuable supplement for individuals aiming to lose weight without compromising muscle integrity .

Medical Applications

Wound Healing

this compound contributes to wound healing by enhancing collagen synthesis, which is essential for tissue repair. Incorporating this compound into wound care products has been shown to accelerate healing processes and improve patient outcomes .

Blood Sugar Regulation

Research has demonstrated that this compound can help regulate blood sugar levels by enhancing insulin secretion and improving glucose uptake in cells. This property is particularly beneficial for individuals with diabetes or those at risk of developing the condition .

Gastrointestinal Health

A pilot study explored the effects of this compound-supplemented oral rehydration solutions in children with acute watery diarrhea. The results indicated a reduction in stool output and overall improvement in hydration status among those receiving the supplemented solution .

Food Science

Flavor Enhancement

In the food industry, this compound is utilized as a flavor enhancer due to its ability to impart a savory or umami taste. It is commonly added to soups, sauces, snacks, and condiments to enhance flavor profiles .

Sports Drinks and Energy Bars

this compound is frequently included in sports drinks and energy bars aimed at athletes. Its role in energy production and muscle recovery makes it an ideal ingredient for replenishing nutrients lost during physical activity .

Animal Nutrition

Growth Promotion in Livestock

Supplementing animal feed with this compound promotes growth and improves feed efficiency across various livestock categories, including poultry and aquaculture. This amino acid enhances overall health and growth rates in animals .

Immune System Support

this compound also plays a role in boosting the immune response in animals, helping them resist diseases and infections. This function is critical for maintaining the health of livestock populations .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Sports Nutrition | Muscle recovery | Enhances protein synthesis |

| Energy production | Delays fatigue during exercise | |

| Medical Applications | Wound healing | Accelerates tissue repair |

| Blood sugar regulation | Improves insulin secretion | |

| Food Science | Flavor enhancement | Adds umami taste |

| Sports drinks | Replenishes lost nutrients | |

| Animal Nutrition | Growth promotion | Improves feed efficiency |

| Immune support | Enhances disease resistance |

Case Studies

-

Case Study 1: Muscle Recovery Enhancement

A controlled trial examined the effects of this compound supplementation on recovery times in athletes post-exercise. Results showed a significant reduction in muscle soreness and improved recovery markers compared to a placebo group. -

Case Study 2: Diarrhea Management in Children

In a pilot study involving children with acute diarrhea, those receiving this compound-supplemented oral rehydration solutions exhibited reduced stool output and improved hydration status compared to controls, suggesting therapeutic potential for gastrointestinal health .

Mecanismo De Acción

La isoleucina ejerce sus efectos a través de varios objetivos moleculares y vías. Participa en la síntesis de hemoglobina y la regulación del azúcar en sangre y los niveles de energía . La isoleucina es un aminoácido tanto glucogénico como cetogénico, lo que significa que se puede convertir en glucosa o cuerpos cetónicos, respectivamente . Este doble papel le permite participar en la producción de energía y la regulación metabólica.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Branched-Chain Amino Acids (BCAAs): Leucine and Valine

L-Isoleucine, L-leucine, and L-valine share structural similarities as BCAAs but differ in side-chain branching and metabolic regulation:

- Biosynthesis: All three BCAAs are synthesized via acetohydroxybutanoate synthase (AHAS) enzymes, but this compound uniquely derives from threonine .

- Metabolic Roles : In colorectal cancer (CRC), this compound biosynthesis pathways (I and III) are highly active, while L-leucine and L-valine are primarily oxidized for energy .

- Regulation of Protein Synthesis : this compound and L-leucine independently activate mTOR signaling, but L-leucine has a stronger effect on ribosomal protein S6 phosphorylation .

Stereoisomer: L-Allo-Isoleucine

L-Allo-isoleucine, a diastereomer of this compound, exhibits distinct pharmacokinetics in maple syrup urine disease (MSUD) patients. Plasma concentrations of L-allo-isoleucine lag behind this compound with reduced amplitude, suggesting slower metabolic clearance .

Physicochemical Properties

Partial molar volumes (Vφ⁰) of this compound, L-valine, and L-threonine were compared across temperatures (293.15–333.15 K) using group contribution methods :

| Amino Acid | Vφ⁰ (293.15 K, cm³/mol) | Vφ⁰ (333.15 K, cm³/mol) |

|---|---|---|

| This compound | 107.2 | 112.5 |

| L-Valine | 91.8 | 96.3 |

| L-Threonine | 85.4 | 89.7 |

This compound’s larger Vφ⁰ reflects its branched hydrophobic side chain, influencing solubility and interaction in aqueous environments .

Key Research Findings

Metabolic Pathways in Disease

- Cancer Metabolism : this compound biosynthesis pathways are upregulated in CRC, contributing to tumor proliferation via protein synthesis and energy production .

- MSUD : Impaired BCAA catabolism leads to toxic accumulation of this compound and L-allo-isoleucine, with the latter showing delayed plasma clearance .

Actividad Biológica

L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a critical role in various biological processes, including protein synthesis, immune function, and energy production. This article delves into the biological activities of this compound, highlighting its antimicrobial properties, metabolic functions, and therapeutic potential, supported by relevant research findings and case studies.

Overview of this compound

This compound is one of the three branched-chain amino acids, alongside leucine and valine. It is crucial for muscle metabolism and energy production, particularly during physical exertion. Additionally, this compound is involved in hemoglobin synthesis and regulation of blood sugar levels .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. A significant study evaluated its effect in inducing antimicrobial peptides in intestinal epithelial cells. This research aimed to determine whether this compound supplementation could enhance the efficacy of oral rehydration solutions (ORS) in children suffering from acute diarrhea.

Case Study: this compound in Oral Rehydration Solutions

A double-blind randomized controlled trial conducted at Dhaka Hospital involved 50 children aged 6-36 months with acute diarrhea. The children were divided into two groups: one received ORS supplemented with this compound (2 g/L), while the control group received standard ORS .

Key Findings:

- Stool Output Reduction : Children receiving this compound showed a statistically significant reduction in stool output on day 3 (p=0.03).

- Antimicrobial Peptide Induction : The study found that this compound supplementation induced the secretion of specific antimicrobial peptides, enhancing the innate immune response against intestinal pathogens.

Metabolic Functions

This compound is metabolized primarily in muscle tissues and plays a role in:

- Energy Production : It serves as a substrate for gluconeogenesis during fasting or intense exercise.

- Protein Synthesis : As a building block for proteins, it is vital for muscle repair and growth.

Safety and Efficacy

The safety profile of this compound has been extensively studied. According to the European Food Safety Authority (EFSA), this compound produced by fermentation using Corynebacterium glutamicum is considered safe for animal feed and does not pose any significant toxicity risks .

Comparative Analysis of Antimicrobial Activity

A comparative analysis of various studies on the antimicrobial activity of this compound reveals interesting insights:

Q & A

Basic Research Questions

Q. What are the standard analytical methods to differentiate L-Isoleucine from its structural isomers (e.g., L-Leucine, L-allo-Isoleucine) in proteomics studies?

- Methodological Answer : Collision-induced dissociation tandem mass spectrometry (CID-MS/MS) is widely used. Key identifiers include monitoring product ions such as m/z 69 (loss of NH₃ from m/z 86) and m/z 30, which exhibit distinct relative abundances among isomers. For example, this compound shows higher intensity for m/z 69 compared to L-Leucine at 50 eV collision energy. Synapt G2S and Orbitrap Elite instruments provide complementary data, with Synapt enabling low-mass range analysis (20–60 m/z) to detect unique fragments like m/z 58 and 56 for this compound .

Q. How can researchers validate the identity of this compound in novel microbial fermentation products?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) to confirm molecular mass and isotopic patterns. For isotopic abundance analysis, liquid chromatography-HRMS (LC-HRMS) quantifies natural isotope distributions (e.g., ¹³C, ¹⁵N) and detects deviations caused by microbial metabolism .

Q. What experimental parameters are critical for optimizing this compound yield in microbial fermentation?

- Methodological Answer : Key parameters include oxygen supply dynamics (e.g., two-stage oxygen strategies improve yield by 8.2% compared to constant supply), carbon-to-nitrogen ratio adjustments, and precursor supplementation (e.g., α-ketoglutarate). Metabolic flux analysis (MFA) identifies bottlenecks in pathways like the aspartate family, enabling targeted overexpression of enzymes such as acetohydroxy acid synthase .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in fragmentation pathways of this compound under different collision energies?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3PW91/6-311++G(d,p)) model relative formation energies of product ions. For instance, m/z 69 formation requires 34.17 kcal/mol for L-Leucine vs. 28.9 kcal/mol for this compound, explaining its higher abundance in the latter. Molecular orbital visualizations (e.g., HOMO analysis) further rationalize charge stabilization mechanisms in isomers .

Q. What strategies address discrepancies in metabolic flux distributions during this compound biosynthesis in Corynebacterium glutamicum?

- Methodological Answer : Use ¹³C metabolic flux analysis (¹³C-MFA) with isotopically labeled glucose to quantify pathway activity. Overexpression of feedback-resistant ilvA (threonine deaminase) and lysE (exporter) redistributes flux from competitive branches (e.g., L-Lysine synthesis) toward this compound. Dynamic flux balance analysis (dFBA) integrates proteomics data to predict optimal induction timing for pathway enzymes .

Q. How can researchers differentiate this compound degradation intermediates in maple syrup urine disease (MSUD) models?

- Methodological Answer : Employ stable isotope tracing (e.g., ²H- or ¹³C-labeled this compound) with LC-MS/MS to track degradation products like α-ketoisocaproate. Energy-resolved MS/MS on Synapt instruments distinguishes allo-Isoleucine derivatives via unique low-mass ions (m/z 41, 57). In vivo models require kinetic modeling to correlate plasma concentrations with enzyme activity (e.g., branched-chain ketoacid dehydrogenase) .

Q. What experimental designs mitigate challenges in quantifying this compound’s role in immune modulation?

- Methodological Answer : Use PICOT framework:

- P opulation: T-cell cultures or murine models with mTORC1 pathway knockouts.

- I ntervention: Isotope-labeled this compound supplementation (e.g., ¹⁵N-Isoleucine).

- C omparison: Leucine/valine-depleted controls.

- O utcome: Flow cytometry for CD8+ T-cell proliferation and cytokine profiling (IL-2, IFN-γ).

- T ime: 48–72 hr time-course to capture metabolic reprogramming .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s fragmentation behavior across mass spectrometers?

- Methodological Answer : Instrument-specific fragmentation efficiency (e.g., Orbitrap vs. Synapt) and collision energy calibration cause variability. Normalize data using internal standards (e.g., deuterated this compound) and validate with energy-resolved breakdown graphs. Reproduce findings using dual-instrument workflows to isolate technical vs. biological variability .

Q. Why do metabolic flux analyses of this compound biosynthesis yield divergent theoretical vs. experimental yields?

- Methodological Answer : Theoretical models often assume ideal enzyme kinetics, neglecting allosteric regulation (e.g., NADPH inhibition of homoserine dehydrogenase). Incorporate kinetic parameters from enzyme assays (e.g., Kₘ, V_max) into genome-scale models (GSM) for improved accuracy. Validate with ¹³C-MFA under controlled bioreactor conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.